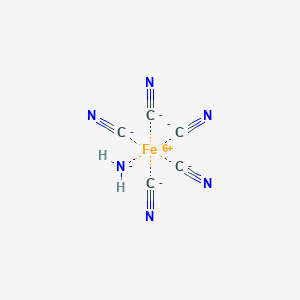

Ammonium disodium amminepentakis(cyano-C)ferrate(3-)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyano-bridged binuclear complexes demonstrates the interaction between different cyanide ligands and metal ions, leading to stable structures. One method involves air oxidation of aqueous solutions containing appropriate precursors, resulting in cyano-bridged anions with distinct magnetic and spectral properties (Michiels et al., 1985).

Molecular Structure Analysis

The molecular structure of similar complexes has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal detailed geometry and coordination modes of the cyanide ligands to the metal centers, showcasing the versatility of cyano ligands in bridging metal ions and forming complex structures (Michiels et al., 1985).

Chemical Reactions and Properties

Cyano-bridged complexes exhibit unique chemical reactions due to their distinct structures. The stability of these complexes in various conditions highlights the role of cyanide as a bridging ligand and its influence on the reactivity and properties of the complexes. These reactions are pivotal in understanding the chemical behavior of cyano-bridged metal complexes in different environments.

Physical Properties Analysis

The physical properties, such as magnetic susceptibility and electronic spectra, of cyano-bridged complexes provide insights into the electronic configurations and magnetic interactions between metal centers. The antiferromagnetic coupling observed through susceptibility measurements is indicative of the interactions mediated by the cyanide bridge (Michiels et al., 1985).

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

- Cyanide and Radioactive Contamination: Studies have explored the use of similar ammonium ferrates for environmental remediation, particularly in the treatment of cyanides and radioactive contaminants in water. For example, ferrates have shown promise in degrading cationic surfactants and potentially hazardous compounds, indicating their utility in cleaning up contaminated water sources (Eng, Sharma, & Ray, 2006; Gonzalez-Merchan et al., 2016).

Advanced Material Synthesis

- Nanoparticle and Catalyst Production: Ammonium ferrate compounds have been used as precursors for the synthesis of nanoparticles encapsulated in nitrogen-doped carbon. These materials are interesting for their potential applications in catalysis and energy storage, demonstrating the versatility of ammonium-based ferrates in materials science (Wang et al., 2014).

Chemical Synthesis and Organic Chemistry

Cyanation Reactions

Copper-mediated reactions involving ammonium compounds have been developed for the cyanation of aromatic compounds, showcasing the role of ammonium salts in facilitating these transformations. This highlights the potential of ammonium-based compounds in organic synthesis, particularly in the introduction of cyano groups to various molecular scaffolds (Kim et al., 2012).

Organocatalysis

Ammonium salts have been utilized as catalysts in various organic reactions, including the synthesis of pyran derivatives and the activation of TMSCN for cyanation of aldehydes and imines. These studies suggest the utility of ammonium salts in promoting diverse chemical reactions, thereby broadening the scope of their application in organic chemistry (Honarmand, Naeimi, & Zahedifar, 2017; Raj, Suryavanshi, & Sudalai, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

azanide;iron(6+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAAWYWJSUPLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13717-31-2 (Parent) | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036682414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

CAS RN |

36682-41-4, 14099-05-9 | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036682414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)

![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)